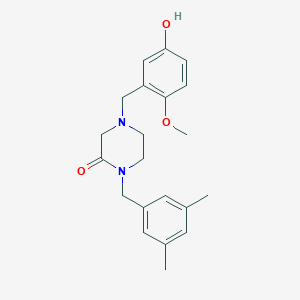
1-(3,5-dimethylbenzyl)-4-(5-hydroxy-2-methoxybenzyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethylbenzyl)-4-(5-hydroxy-2-methoxybenzyl)-2-piperazinone is a compound that has been extensively studied due to its potential as a therapeutic agent. This compound is commonly referred to as DM-235 and has shown promising results in scientific research as a potential treatment for various diseases.
Mechanism of Action
The mechanism of action of DM-235 is not fully understood, but it is believed to act through multiple pathways. DM-235 has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in cell growth and division. The compound also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DM-235 has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase enzymes. DM-235 has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Advantages and Limitations for Lab Experiments
DM-235 has several advantages for lab experiments. The compound has been extensively studied and has shown promising results in various disease models. DM-235 is also relatively stable and can be stored for extended periods. However, the compound is expensive to synthesize, and large quantities may be required for in vivo studies. The compound is also poorly soluble in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on DM-235. One potential area of research is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research is the investigation of the compound's potential as a treatment for other diseases such as multiple sclerosis and Huntington's disease. The mechanism of action of DM-235 is not fully understood, and further research is needed to elucidate its effects on various pathways. The compound's potential as a therapeutic agent for cancer and neurodegenerative diseases warrants further investigation.
Conclusion:
In conclusion, DM-235 is a compound that has shown promising results in scientific research as a potential therapeutic agent for various diseases. The compound has been extensively studied for its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. DM-235 has several advantages for lab experiments, but its high cost and poor solubility may limit its use in certain experiments. Future research on DM-235 should focus on the development of more efficient synthesis methods, investigation of the compound's potential as a treatment for other diseases, and elucidation of its mechanism of action.
Synthesis Methods
DM-235 can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis process involves the protection of functional groups, coupling reactions, and deprotection steps. The final product is obtained through purification using column chromatography. The synthesis of DM-235 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DM-235 has been studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. DM-235 has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]-4-[(5-hydroxy-2-methoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-8-16(2)10-17(9-15)12-23-7-6-22(14-21(23)25)13-18-11-19(24)4-5-20(18)26-3/h4-5,8-11,24H,6-7,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJJBXPSWBLDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCN(CC2=O)CC3=C(C=CC(=C3)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


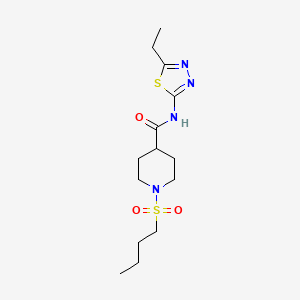
![1-(4-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5323649.png)
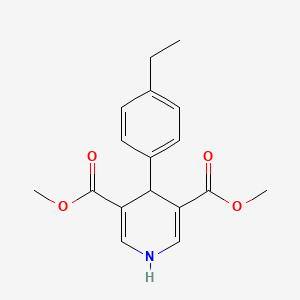
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)
![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5323667.png)
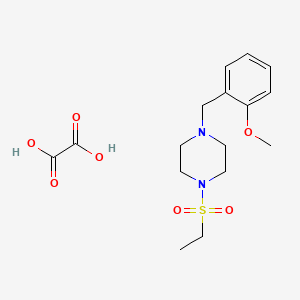
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5323680.png)
![1-{3-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}ethanone](/img/structure/B5323685.png)
![4-morpholin-4-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5323687.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)
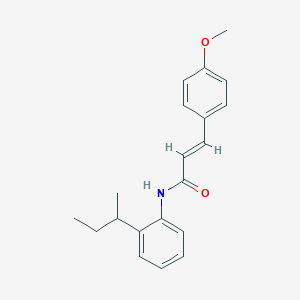
![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323714.png)